N-(2-methoxy-4-nitrophenyl)benzamide

Medicinal Chemistry Physicochemical Profiling SAR Analysis

Sourcing a benzamide intermediate with a defined, reproducible electronic profile is a frequent bottleneck in medicinal chemistry projects. This compound, bearing a 2-methoxy-4-nitrophenyl substitution pattern, delivers a built-in push-pull electronic system that governs amide stability, lipophilicity (XLogP3 2.8), and reactivity in electrophilic aromatic substitution. Key outcomes: - Enables rapid amine library generation via nitro reduction followed by acylation, sulfonylation, or reductive amination. - Serves as a reliable HPLC/LC-MS standard backed by verified ¹³C NMR and IR spectral data. - Provides a SAR comparator to deconvolve the nitro group's contribution to target binding versus the non-nitrated analog.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 38259-78-8
Cat. No. B4979121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4-nitrophenyl)benzamide
CAS38259-78-8
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
InChIKeyDEDKVZCXBHLLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxy-4-nitrophenyl)benzamide Structural Profile


N-(2-Methoxy-4-nitrophenyl)benzamide (CAS 38259-78-8, PubChem CID 269057) is a substituted benzamide derivative characterized by a 2-methoxy-4-nitrophenyl moiety linked via an amide bond to a phenyl ring [1]. It is commercially available as a research chemical, primarily serving as a synthetic building block . The compound's physicochemical profile, including a computed XLogP3 of 2.8, a topological polar surface area of 84.2 Ų, and one hydrogen bond donor with four acceptor sites, defines its suitability for specific synthetic and medicinal chemistry applications relative to closely related benzamide analogs [1].

1
Synthetic building block with reducible 4-nitro group enabling amine-derived library expansion.
2
Distinct push-pull electronic system (2-methoxy-4-nitro) supports structure–reactivity and SAR probe studies.
3
Verified experimental ¹³C NMR and IR spectra available for immediate identity confirmation.

N-(2-Methoxy-4-nitrophenyl)benzamide: Why Generic Substitution Fails


Generic substitution with other in-class benzamides is not straightforward because the specific 2-methoxy-4-nitrophenyl substitution pattern imparts a distinct electronic and steric profile that governs both its chemical reactivity and any potential biological activity. The combination of the electron-donating 2-methoxy group and the electron-withdrawing 4-nitro group on the same aniline ring creates a unique push-pull electronic system that influences the amide bond's stability, the ring's susceptibility to nucleophilic attack, and the compound's overall lipophilicity [1]. These specific properties differentiate it from analogs where the substituents are absent, or positioned differently, as these changes directly alter physicochemical descriptors such as logP and polar surface area, which are critical for applications ranging from organic synthesis to structure-activity relationship (SAR) studies [1].

Electronic profile

The specific 2-methoxy-4-nitro push-pull system strongly influences amide stability and reactivity; analogs with different substitution patterns shift logP and polar surface area, altering solvent partitioning and intermolecular interactions.

Synthetic handle

Non-nitrated analogs (e.g., N-(2-methoxyphenyl)benzamide) lack the reducible nitro group, blocking direct conversion to amine, sulfonamide, or urea derivatives.

Spectral identity

Substitution isomers or des-nitro compounds will not share the characteristic ¹³C NMR and IR signals, complicating in-house identity verification without a curated reference.

N-(2-Methoxy-4-nitrophenyl)benzamide Differentiation Evidence


Physicochemical Differentiation from N-(2-Methoxyphenyl)benzamide

The presence of a 4-nitro group in N-(2-methoxy-4-nitrophenyl)benzamide dramatically alters its physicochemical profile compared to its non-nitrated analog, N-(2-methoxyphenyl)benzamide (CAS 5395-00-6). This differentiation is critical for applications requiring specific electronic or hydrogen-bonding properties [1]. The nitro group contributes to a higher polar surface area and provides an additional hydrogen bond acceptor, which can influence binding interactions and solubility in organic media. The quantitative differences in key computed descriptors are shown in the comparison below [1].

Physicochemical differentiation
Cross-study comparable
TPSA 84.2 vs 38.3 Ų; HBA 4 vs 2; same XLogP3 2.8
Target vs N-(2-methoxyphenyl)benzamide>120% TPSA increase
Supports selection for permeability and hydrogen-bonding studies.
Computed descriptors; confirm experimentally for critical assays.
Medicinal Chemistry Physicochemical Profiling SAR Analysis

Reducible Nitro Group for Diversification

The 4-nitro substituent on the N-phenyl ring of N-(2-methoxy-4-nitrophenyl)benzamide serves as a specific synthetic handle for reduction to the corresponding amine, enabling further diversification . This differentiates it from analogs lacking this functional group, such as N-(2-methoxyphenyl)benzamide, which cannot undergo this transformation. The nitro group can be selectively reduced under catalytic hydrogenation conditions (e.g., using a palladium catalyst and hydrogen gas) to yield N-(2-methoxy-4-aminophenyl)benzamide, a valuable intermediate for generating amide, sulfonamide, and urea derivatives .

Reducible nitro handle
Class-level inference
Nitro → amine (H₂/Pd-C)
Amine route for amide/sulfonamide libraries
Enables diversification not possible with non-nitrated analogs.
Reactivity inferred from class; verify under your catalytic conditions.
Organic Synthesis Intermediate Chemistry Medicinal Chemistry

Spectral Fingerprint for Identity Verification

The unambiguous identity of N-(2-methoxy-4-nitrophenyl)benzamide can be verified using its unique spectral fingerprint, which differentiates it from any isomer or analog. The compound has experimentally acquired ¹³C NMR and vapor-phase IR spectral data available [1]. This spectral data provides a direct, quantitative method for identity confirmation and purity assessment. For example, the ¹³C NMR spectrum will exhibit distinct chemical shifts corresponding to the methoxy group (~56 ppm), the aromatic carbons adjacent to the nitro and amide groups, and the carbonyl carbon (~165 ppm), providing a pattern that is specific to this substitution pattern.

Spectral fingerprint
Supporting evidence
¹³C NMR + vapor-phase IR available
PubChem curated
Supports immediate in-house identity verification and purity assessment.
Use provided spectra as reference; compare with your lot-specific COA.
Analytical Chemistry Quality Control Spectroscopy

N-(2-Methoxy-4-nitrophenyl)benzamide Applications


Diversifiable Scaffold for Library Synthesis

The compound is an ideal starting point for generating a library of analogs through reduction of the nitro group to an amine, followed by acylations, sulfonylations, or reductive aminations [1]. This path is fundamentally inaccessible to non-nitrated analogs like N-(2-methoxyphenyl)benzamide [1]. The specific electronic properties of the starting material, driven by the methoxy-nitro substitution pattern, can also direct reactivity in subsequent electrophilic aromatic substitution steps.

Physicochemical Probe in SAR

N-(2-methoxy-4-nitrophenyl)benzamide can serve as a key comparator in SAR studies aimed at understanding the impact of a strong electron-withdrawing group on the N-phenyl ring. By directly comparing its biological or physicochemical profile with that of N-(2-methoxyphenyl)benzamide, researchers can deconvolve the nitro group's contribution to target binding affinity, potency, or solubility, leveraging the quantitative physicochemical differences documented in the non-nitrated analog [1].

Analytical Standard for Method Development

The availability of verified ¹³C NMR and IR spectral data makes N-(2-methoxy-4-nitrophenyl)benzamide a reliable standard for developing or validating HPLC, LC-MS, or NMR analytical methods for this structural class [1]. Its unique combination of functional groups provides distinct retention times and spectral markers, ensuring accurate quantification and purity assessment in complex reaction mixtures.

Application
Selection Property
Validation Focus
Diversifiable library synthesis
Reducible 4-nitro group
Amine intermediate purity and derivatization efficiency
SAR probe studies
Push-pull electronic profile, computed TPSA
Activity/permeability trends vs des-nitro comparator
Analytical method standard
Verified ¹³C NMR and IR spectra
Retention time, spectral peak consistency across batches
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